molecular formula C10H13NO2 B1431743 2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile CAS No. 1423034-97-2

2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile

Cat. No.: B1431743
CAS No.: 1423034-97-2
M. Wt: 179.22 g/mol
InChI Key: XQKDQTWAYXXRQE-UHFFFAOYSA-N
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Description

2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile is a heterocyclic compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features a benzofuran ring and a nitrile group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a benzofuran derivative in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The benzofuran ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of microbial infections and other diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to active sites, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-octahydro-1-benzofuran-2-yl)acetonitrile
  • 2-(4-Methoxy-octahydro-1-benzofuran-2-yl)acetonitrile
  • 2-(4-Amino-octahydro-1-benzofuran-2-yl)acetonitrile

Uniqueness

2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile stands out due to its specific combination of a benzofuran ring and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile is a heterocyclic compound characterized by its unique structure, which includes a benzofuran ring and a nitrile group. This compound has gained attention in various fields, including medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Benzofuran Ring : A fused ring structure that enhances the compound's biological activity.
  • Nitrile Group : Contributes to the reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.

Antitumor Activity

Research indicates that derivatives of benzofuran compounds, including this specific compound, exhibit strong antitumor properties . These compounds have been shown to inhibit the proliferation of various cancer cell lines, making them potential candidates for cancer therapy.

Antioxidative Effects

Benzofuran derivatives are known for their antioxidative activities , which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.

Enzyme Inhibition

The compound has demonstrated the ability to act as an enzyme inhibitor , which is crucial for drug development. It may interact with key metabolic enzymes, thereby modulating biochemical pathways that are vital for maintaining cellular homeostasis.

Antiviral Activity

Some studies suggest that benzofuran derivatives can exhibit antiviral activities , particularly against viruses such as hepatitis C. This highlights the potential for further research into its use as an antiviral agent.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Interaction : The benzofuran moiety may facilitate binding to enzyme active sites, influencing their activity.
  • Nitrile Group Role : The nitrile group may participate in hydrogen bonding or other interactions that stabilize enzyme-substrate complexes.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-(4-Hydroxy-octahydro-1-benzofuran-2-yl)acetonitrileHydroxyl group substitutionModerate antitumor activity
2-(4-Methoxy-octahydro-1-benzofuran-2-yl)acetonitrileMethoxy group additionEnhanced antioxidative properties
2-(4-Amino-octahydro-1-benzofuran-2-yl)acetonitrileAmino group presencePotential for antimicrobial activity

Case Studies and Research Findings

  • Antitumor Studies : A study demonstrated that derivatives of benzofuran compounds, including this compound, significantly reduced tumor cell viability in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
  • Oxidative Stress Protection : In a cellular model, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), indicating its role as an antioxidant.
  • Enzyme Inhibition Research : Enzymatic assays revealed that this compound effectively inhibited specific metabolic enzymes, leading to altered metabolic profiles in treated cells.

Properties

IUPAC Name

2-(4-oxo-3,3a,5,6,7,7a-hexahydro-2H-1-benzofuran-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7-8,10H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKDQTWAYXXRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC(O2)CC#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 2
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 3
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 4
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 5
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Reactant of Route 6
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile

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